N1-(3-methyl-5-isoxazolyl)acetamide chemical structure and properties
N1-(3-methyl-5-isoxazolyl)acetamide chemical structure and properties
An In-Depth Technical Guide to N1-(3-methyl-5-isoxazolyl)acetamide: Structural Profiling, Synthesis, and Medicinal Applications
Executive Summary
The compound N1-(3-methyl-5-isoxazolyl)acetamide (also widely referred to as N-(3-methyl-5-isoxazolyl)acetamide or 5-acetamido-3-methylisoxazole) represents a highly versatile heterocyclic building block in modern medicinal chemistry and agrochemical development. Featuring a 3-methylisoxazole core functionalized with an acetamide group at the 5-position, this scaffold is frequently utilized as a metabolically stable bioisostere for carboxylic acids and labile esters [1].
As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a rigorous, self-validating framework for the synthesis, characterization, and downstream application of this compound. The protocols detailed herein are designed to overcome the inherent electronic deactivation of the isoxazole ring, ensuring high-yield functionalization.
Structural & Physicochemical Profiling
The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms. The presence of the highly electronegative oxygen atom, combined with the ring's resonance stabilization, heavily withdraws electron density from the exocyclic 5-amino group. Acetylation of this amine yields N1-(3-methyl-5-isoxazolyl)acetamide, which exhibits a unique physicochemical profile optimized for drug discovery.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Significance |
|---|---|---|
| Molecular Formula | C6H8N2O2 | Core scaffold composition. |
| Molecular Weight | 140.14 g/mol | Low MW provides high ligand efficiency and allows for extensive downstream elaboration. |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Falls well within the optimal range (< 140 Ų) for passive lipid bilayer permeability. |
| Hydrogen Bond Donors | 1 | The amide N-H serves as a critical directional hydrogen bond donor for target binding. |
| Hydrogen Bond Acceptors | 3 | Isoxazole N, O, and Amide C=O provide multiple interaction vectors in binding pockets. |
| LogP (Predicted) | ~0.8 - 1.2 | Favorable lipophilicity for oral bioavailability and aqueous solubility. |
Mechanistic Reactivity & Functionalization Pathways
The acetamide moiety not only serves as a stable structural linker but also directs further functionalization of the isoxazole core. The C4 position of the isoxazole ring is the most electron-rich carbon and is highly susceptible to electrophilic aromatic substitution (e.g., halogenation).
Fig 1: Synthesis and downstream functionalization pathways of N-(3-methyl-5-isoxazolyl)acetamide.
Experimental Protocol: Synthesis of N1-(3-methyl-5-isoxazolyl)acetamide
Mechanistic Rationale: The starting material, 5-amino-3-methylisoxazole, is an exceptionally poor nucleophile. The lone pair on the exocyclic nitrogen is delocalized into the electron-deficient isoxazole ring. Consequently, standard peptide coupling reagents (e.g., EDC, HATU) fail to drive the reaction to completion. To overcome this thermodynamic barrier, an activated acyl donor (acetyl chloride) must be paired with a nucleophilic catalyst (4-Dimethylaminopyridine, DMAP) to form a highly reactive N-acylpyridinium intermediate [2].
Step-by-Step Methodology (Self-Validating System):
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Inert Preparation: Dissolve 5-amino-3-methylisoxazole (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an argon atmosphere. Causality: Argon prevents the moisture-induced hydrolysis of the highly reactive acetyl chloride into unreactive acetic acid.
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Base & Catalyst Addition: Add anhydrous pyridine (1.5 eq, 15 mmol) followed by DMAP (0.1 eq, 1 mmol). Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation (and total deactivation) of the starting amine.
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Controlled Acylation: Cool the reaction vessel to 0 °C using an ice bath. Introduce acetyl chloride (1.2 eq, 12 mmol) dropwise over 15 minutes. Causality: Exothermic control is critical. Elevated temperatures promote over-acylation, leading to the formation of an undesired imide byproduct.
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Reaction Monitoring: Remove the ice bath and stir at room temperature for 4 hours. Validate reaction progress via Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate eluent. Validation Check: The product will appear as a distinct spot with a higher Retention Factor ( Rf ) than the highly polar, hydrogen-bonding starting amine.
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Targeted Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL) to destroy unreacted acetyl chloride. Extract with DCM (3 x 15 mL). Wash the combined organic layers with 1M HCl (20 mL). Validation Check: The 1M HCl wash is non-negotiable; it selectively protonates and removes residual pyridine and DMAP into the aqueous layer, preventing downstream catalytic poisoning.
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Isolation: Wash with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Recrystallize the crude residue from an ethanol/water gradient to yield pure N1-(3-methyl-5-isoxazolyl)acetamide as a crystalline solid.
Applications in Drug Discovery
The N1-(3-methyl-5-isoxazolyl)acetamide scaffold is highly prized in medicinal chemistry for its ability to act as a bioisostere.
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Metabolic Stability: In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and Endothelin Receptor-A antagonists, metabolically labile methyl esters are frequently replaced with isoxazole derivatives [3]. The acetamide linkage provides resistance against rapid esterase-mediated hydrolysis in human plasma, significantly extending the compound's half-life.
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C4-Halogenation for SAR Expansion: As shown in the functionalization pathway (Fig 1), the C4 position of this scaffold can be easily halogenated using N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS). This is a standard tactic to increase the lipophilicity of the molecule and fill hydrophobic pockets in target kinases or GPCRs [4].
References
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The synthetic and therapeutic expedition of isoxazole and its analogs Source: PubMed Central (National Institutes of Health) URL:[Link] [1]
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Structure Property Relationships of Carboxylic Acid Isosteres Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [2]
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Replacement of the Metabolically Labile Methyl Esters in the Alkenyldiarylmethane Series of Non-Nucleoside Reverse Transcriptase Inhibitors with Isoxazolone, Isoxazole, Oxazolone, or Cyano Substituents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [3]
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Structure−Activity Relationships of N2-Aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as Selective Endothelin Receptor-A Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [4]
